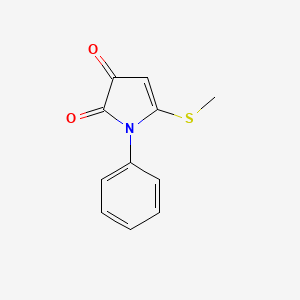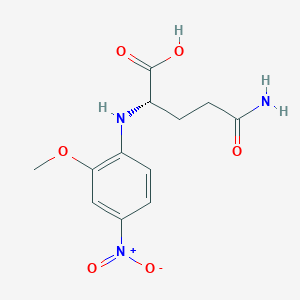
5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with a methylsulfanyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of a phenylhydrazone derivative with a suitable reagent can lead to the formation of the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and specific solvents can further improve the reaction outcomes.
化学反応の分析
Types of Reactions
5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl group or other substituents on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce new functional groups onto the pyrrole ring .
科学的研究の応用
5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 5-Methylsulfanyl-pyrimidine-2-carboxylic acid methyl ester
- 1-methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole
- 3-Methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine
Uniqueness
5-(Methylsulfanyl)-1-phenyl-1H-pyrrole-2,3-dione is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, which can be advantageous in certain research and industrial contexts .
特性
CAS番号 |
141075-39-0 |
|---|---|
分子式 |
C11H9NO2S |
分子量 |
219.26 g/mol |
IUPAC名 |
5-methylsulfanyl-1-phenylpyrrole-2,3-dione |
InChI |
InChI=1S/C11H9NO2S/c1-15-10-7-9(13)11(14)12(10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
CBYRWYUTCXXJRN-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=O)C(=O)N1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)
![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)

![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)



